Strontium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Strontium iodide is an inorganic compound with the chemical formula SrI2. It is a salt composed of strontium and iodine. This compound is known for its colorless to white crystalline appearance and is highly soluble in water. It is often used in medicine as a substitute for potassium iodide and has applications in radiation detection due to its scintillation properties .

Análisis Bioquímico

Biochemical Properties

Strontium iodide is an ionic, water-soluble compound There is limited information available on its specific interactions with enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can be used in medicine as a substitute for potassium iodide

Molecular Mechanism

It is known that this compound forms a white powder that slowly changes to a yellowish color when exposed to air . At high temperatures (in the presence of air), this compound completely decomposes to form strontium oxide and free iodine .

Temporal Effects in Laboratory Settings

This compound has been used as a scintillation gamma radiation detector, typically doped with europium . It has a high light yield and proportional response

Métodos De Preparación

Strontium iodide can be synthesized through the reaction of strontium carbonate with hydroiodic acid. The reaction is as follows: [ \text{SrCO}_3 + 2 \text{HI} \rightarrow \text{SrI}_2 + \text{H}_2\text{O} + \text{CO}_2 ] This reaction produces this compound along with water and carbon dioxide . Industrial production of this compound often involves the vertical Bridgman technique to grow large diameter crystals, especially when doped with europium for scintillation purposes .

Análisis De Reacciones Químicas

Strontium iodide undergoes various chemical reactions, including:

Oxidation: At high temperatures in the presence of air, this compound decomposes to form strontium oxide and iodine.

Double Displacement: For example, when this compound reacts with lithium sulfide, it forms strontium sulfide and lithium iodide[ \text{Li}_2\text{S} + \text{SrI}_2 \rightarrow 2 \text{LiI} + \text{SrS} ]

Aplicaciones Científicas De Investigación

Strontium iodide, particularly when doped with europium (SrI2:Eu2+), is widely used in gamma-ray spectroscopy due to its high light yield and excellent energy resolution. It is a promising scintillation material for detecting gamma radiation and is used in handheld radioisotope identification devices . Additionally, this compound is used in the fabrication of perovskite solar cells, where it helps improve the photovoltaic properties of the cells .

Mecanismo De Acción

The scintillation properties of europium-doped strontium iodide are due to the high light yield and proportional response of the material. When gamma radiation interacts with the this compound crystal, it excites the europium ions, which then emit light as they return to their ground state. This emitted light is detected and measured, allowing for the identification of radioactive isotopes .

Comparación Con Compuestos Similares

Strontium iodide can be compared to other similar compounds such as:

- Strontium fluoride (SrF2)

- Strontium chloride (SrCl2)

- Strontium bromide (SrBr2)

- Barium iodide (BaI2)

Compared to these compounds, this compound is unique due to its high solubility in water and its application in scintillation detectors. Europium-doped this compound offers superior performance in gamma-ray spectroscopy compared to other scintillators like lanthanum bromide (LaBr3:Ce3+), making it a preferred choice for high-resolution radiation detection .

Propiedades

IUPAC Name |

strontium;diiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Sr/h2*1H;/q;;+2/p-2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJWFBRWPCESA-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

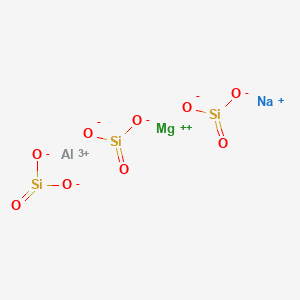

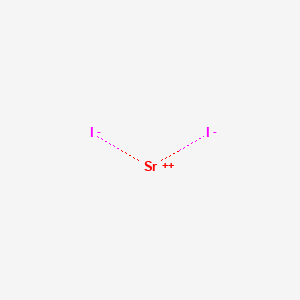

[Sr+2].[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Sr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.